2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)-
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Overview
Description
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- is a complex organic compound with a unique structure that combines a benzopyran core with sulfonamide and phenylamino carbonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of sulfonamide and phenylamino carbonyl groups through subsequent reactions. Specific reagents and catalysts, such as sulfonyl chlorides and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound can be utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one:
3,4-dihydro-2H-1-Benzopyran-2-one: This compound is a reduced form of benzopyran-2-one, with similar core structure but different functional groups.
Uniqueness
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
85302-26-7 |
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Molecular Formula |
C19H18N2O5S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-phenyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C19H18N2O5S/c1-11-9-13(3)18(17-16(11)12(2)10-15(22)26-17)27(24,25)21-19(23)20-14-7-5-4-6-8-14/h4-10H,1-3H3,(H2,20,21,23) |
InChI Key |
FPENSZWANGTHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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